N'-[3-(morpholin-4-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
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Overview
Description
N’-[3-(morpholin-4-yl)propyl]-N-{2-oxo-1-azatricyclo[6310^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound that features a morpholine ring, a propyl chain, and a tricyclic core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(morpholin-4-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from simpler aromatic precursors.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using reagents like propyl halides under basic conditions.
Incorporation of the Morpholine Ring: The morpholine ring is added through nucleophilic substitution reactions, where a suitable leaving group on the propyl chain is replaced by the morpholine moiety.
Final Coupling: The final step involves coupling the tricyclic core with the morpholine-propyl intermediate using amide bond formation techniques, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(morpholin-4-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert amide groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings and the morpholine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted morpholine derivatives.
Scientific Research Applications
N’-[3-(morpholin-4-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.
Materials Science: The compound’s stability and reactivity make it useful in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N’-[3-(morpholin-4-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing processes like signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide
- N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1H-inden-1-amine
Uniqueness
N’-[3-(morpholin-4-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide stands out due to its tricyclic core structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c25-17-13-15-12-16(11-14-3-1-6-24(17)18(14)15)22-20(27)19(26)21-4-2-5-23-7-9-28-10-8-23/h11-12H,1-10,13H2,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOVDAFWDWNMKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCCN4CCOCC4)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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